molecular formula C20H22N2O4 B3452415 methyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate

methyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate

Cat. No. B3452415
M. Wt: 354.4 g/mol
InChI Key: YABHOXHNRYMFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, commonly known as MMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMB is a benzamide derivative that possesses a unique chemical structure and exhibits remarkable biological activity.

Mechanism of Action

MMB exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, MMB can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth. MMB has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
MMB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. MMB has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB in lab experiments is its potent biological activity and specificity for HDAC inhibition. However, MMB can be challenging to synthesize, and its use in vivo may be limited due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the study of MMB. One area of research is the development of more efficient synthesis methods for MMB and its analogs. Another area of research is the investigation of MMB's potential for the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Additionally, the use of MMB in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

MMB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and neuroprotective properties. MMB has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-20(24)17-4-2-3-5-18(17)21-19(23)16-8-6-15(7-9-16)14-22-10-12-26-13-11-22/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHOXHNRYMFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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